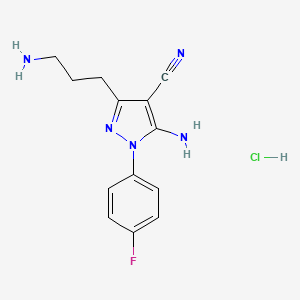

5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring substituted with amino, aminopropyl, fluorophenyl, and carbonitrile groups, making it a versatile molecule for chemical modifications and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole intermediate with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

Addition of the aminopropyl group: This can be done through nucleophilic substitution reactions where the pyrazole intermediate reacts with a suitable aminopropyl halide.

Introduction of the carbonitrile group: This step involves the reaction of the pyrazole intermediate with a cyanating agent such as cyanogen bromide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The amino groups in the compound can undergo oxidation to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Amino or aldehyde derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Research

- The compound has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting that 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride could be developed into a therapeutic agent targeting tumor growth.

-

Anti-inflammatory Activity

- Research indicates that pyrazole derivatives can possess anti-inflammatory properties. The specific structural features of this compound may enhance its efficacy in reducing inflammation, making it a candidate for the treatment of inflammatory diseases.

-

Neuroprotective Effects

- Preliminary studies suggest that compounds with a pyrazole core may offer neuroprotective benefits. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role.

Biochemical Applications

-

Proteomics Research

- As indicated by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to modulate specific pathways can aid in understanding cellular mechanisms at a molecular level.

-

Enzyme Inhibition Studies

- The compound's structure allows it to interact with various enzymes, making it valuable for studying enzyme inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents.

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy

- A study published in a peer-reviewed journal demonstrated that pyrazole derivatives, including similar compounds to this compound, showed significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Neuroprotection Mechanism

- Another investigation explored the neuroprotective effects of pyrazole derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce reactive oxygen species (ROS) levels and enhance neuronal survival.

Mecanismo De Acción

The mechanism of action of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amino and fluorophenyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The carbonitrile group can participate in covalent interactions, further influencing the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the fluorine atom on the phenyl ring.

5-amino-3-(3-aminopropyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

5-amino-3-(3-aminopropyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can enhance the compound’s efficacy and selectivity in various applications.

Actividad Biológica

5-Amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClFN5. The structure features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves a multi-step process typically starting from readily available starting materials. A common method includes a Michael-type addition reaction, which has been shown to yield good to excellent results (47%-93%) under mild reaction conditions .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. The presence of the fluorine atom in the structure may enhance the potency against various pathogens, making it a candidate for developing new antimicrobial agents .

3. Insecticidal Activity

Research has shown that certain pyrazole derivatives possess insecticidal properties, which can be beneficial in agricultural applications. The compound's structural features may contribute to its effectiveness against pests .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Zhao et al. (2010) | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Insecticidal | Demonstrated significant mortality rates in target insect populations. |

| Liu et al. (2010) | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | Antifungal | Showed effective inhibition of fungal growth in vitro. |

| Cheng et al. (2008) | Various N-pyrazole derivatives | Anticancer | Induced apoptosis in cancer cell lines, suggesting potential for cancer therapy. |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Signaling Modulation : The compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

- Enzyme Inhibition : It could act as an inhibitor for enzymes critical to pathogen survival or cancer cell metabolism.

Propiedades

IUPAC Name |

5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5.ClH/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15;/h3-6H,1-2,7,15,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBUFCKGJKOLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.